Head-to-Head Cholinesterase Inhibition: Bithionol sulfoxide vs. Parent Sulfide in Fasciola hepatica
Bithionol sulfoxide demonstrates substantially greater inhibition of Fasciola hepatica cholinesterase compared to its parent compound bithionol. In a direct comparative study evaluating anthelmintic effects on F. hepatica enzyme systems, bithionol sulfoxide inhibited cholinesterase activity by 57.6%, whereas bithionol (the parent sulfide) achieved only 24.0% inhibition under identical experimental conditions [1]. This differential inhibition represents a critical mechanistic distinction that cannot be inferred from structural similarity alone and directly impacts experimental design for target-based screening or mechanism-of-action studies.
| Evidence Dimension | Percent inhibition of Fasciola hepatica cholinesterase activity |
|---|---|
| Target Compound Data | 57.6% |
| Comparator Or Baseline | Bithionol (parent sulfide) = 24.0% |
| Quantified Difference | 2.4-fold greater inhibition (57.6% vs. 24.0%) |
| Conditions | In vitro enzyme assay using Fasciola hepatica homogenates; anthelmintics tested at equivalent concentrations |
Why This Matters
This 2.4-fold differential in cholinesterase inhibition establishes that the sulfoxide moiety confers distinct pharmacodynamic activity not present in the parent sulfide, making bithionol sulfoxide the required compound for studies targeting F. hepatica neuronal enzyme systems.
- [1] Benediktov II, Reznik GK. The effect of anthelmintics bithionol, oxynide, hexide and their sulphoxides on cholinesterase and adenosine triphosphatase of Fasciola hepatica. Veterinariya (USSR). 1989;(11):48-51. View Source
